molecular formula C14H17Cl2NO2 B2928310 Methyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate CAS No. 383146-92-7

Methyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate

Cat. No.: B2928310
CAS No.: 383146-92-7
M. Wt: 302.2
InChI Key: QXFMEVKESNPQQL-UHFFFAOYSA-N
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Description

Methyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 3,4-dichlorobenzyl group and a methyl ester group at the carboxylate position

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The presence of the piperidine and dichlorobenzyl groups may influence the compound’s interaction with its targets .

Biochemical Pathways

Similar compounds have been found to affect various biological activities, suggesting that this compound may also influence multiple biochemical pathways .

Pharmacokinetics

Similar compounds have been found to have diverse pharmacokinetic properties , suggesting that this compound may also have unique ADME characteristics that impact its bioavailability.

Result of Action

Similar compounds have been found to have cytotoxic effects on certain cell lines , suggesting that this compound may also have significant cellular impacts.

Action Environment

Similar compounds have been found to exhibit varying degrees of activity under different conditions , suggesting that environmental factors may also influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate typically involves the reaction of 3,4-dichlorobenzyl chloride with piperidine, followed by esterification with methyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Step 1: Reaction of 3,4-dichlorobenzyl chloride with piperidine in the presence of a base.

    Step 2: Esterification of the resulting 1-(3,4-dichlorobenzyl)piperidine with methyl chloroformate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of pharmaceutical agents, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    1-(3,4-Dichlorobenzyl)piperazine: Shares the 3,4-dichlorobenzyl group but differs in the piperazine ring structure.

    1-(3,4-Dichlorobenzyl)-4-hydroxypiperidine: Similar structure with a hydroxyl group instead of the ester group.

    1-(3,4-Dichlorobenzyl)-4-aminopiperidine: Contains an amino group instead of the ester group.

Uniqueness: Methyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ester group allows for further chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 1-[(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO2/c1-19-14(18)11-4-6-17(7-5-11)9-10-2-3-12(15)13(16)8-10/h2-3,8,11H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFMEVKESNPQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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